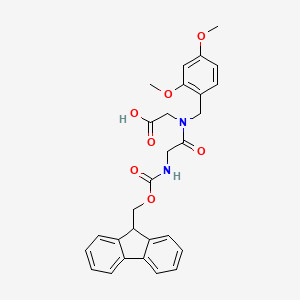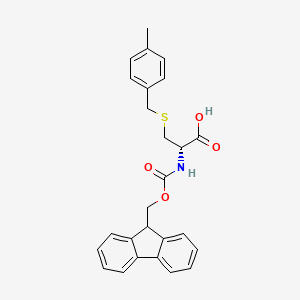
Fmoc-D-Cys(Mbzl)-OH
Descripción general
Descripción
Fmoc-D-Cysteine(Methylbenzyl)-OH: is a derivative of the amino acid cysteine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylbenzyl (Mbzl) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino group, and the Mbzl group protects the thiol group of cysteine. These modifications facilitate the synthesis of complex peptides and proteins by preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine(Methylbenzyl)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-cysteine is protected by reacting it with a methylbenzyl group, forming a thioether linkage.
Protection of the Amino Group: The amino group of the protected D-cysteine is then protected with the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Cysteine(Methylbenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large quantities of D-cysteine are reacted with methylbenzyl chloride and Fmoc-chloride under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group of cysteine can undergo oxidation to form disulfides. in Fmoc-D-Cysteine(Methylbenzyl)-OH, the thiol group is protected, preventing this reaction.
Reduction: The thioether linkage can be cleaved under reductive conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed under basic conditions, usually with piperidine, to expose the free amino group for further peptide coupling reactions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Thioether Cleavage: DTT or TCEP in aqueous buffer solutions are used for the reduction of the thioether linkage.
Major Products Formed:
Fmoc Removal: The removal of the Fmoc group yields the free amino group of D-cysteine.
Thioether Cleavage: The cleavage of the thioether linkage yields the free thiol group of D-cysteine.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-D-Cysteine(Methylbenzyl)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS, where it helps in the stepwise assembly of peptide chains.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies, for the development of diagnostic and therapeutic agents.
Mecanismo De Acción
Mechanism:
Fmoc Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions to expose the free amino group for peptide coupling.
Methylbenzyl Group: The methylbenzyl group protects the thiol group of cysteine, preventing oxidation and other side reactions. It can be removed under reductive conditions to expose the free thiol group.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it facilitates the stepwise assembly of peptide chains by protecting reactive groups.
Comparación Con Compuestos Similares
Fmoc-L-Cysteine(Methylbenzyl)-OH: Similar to Fmoc-D-Cysteine(Methylbenzyl)-OH but with the L-isomer of cysteine.
Fmoc-D-Cysteine(Trityl)-OH: Uses a trityl group instead of a methylbenzyl group for thiol protection.
Fmoc-D-Cysteine(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Uniqueness:
Stereochemistry: Fmoc-D-Cysteine(Methylbenzyl)-OH contains the D-isomer of cysteine, which can have different biological properties compared to the L-isomer.
Thiol Protection: The methylbenzyl group provides a specific type of protection for the thiol group, which can be selectively removed under reductive conditions, offering versatility in peptide synthesis.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145111 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200354-41-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


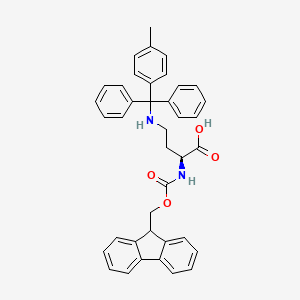
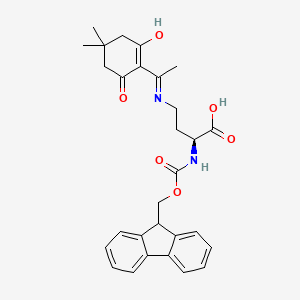
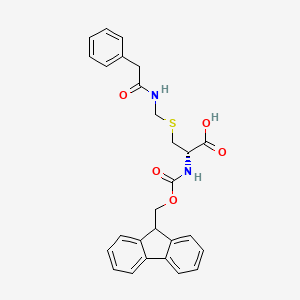

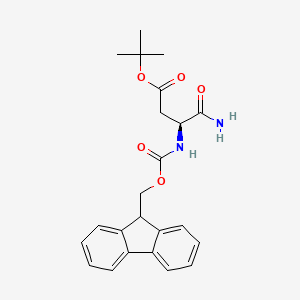
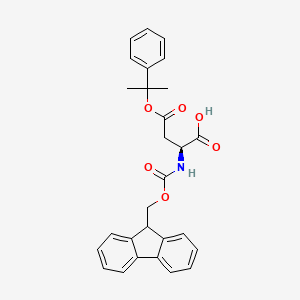
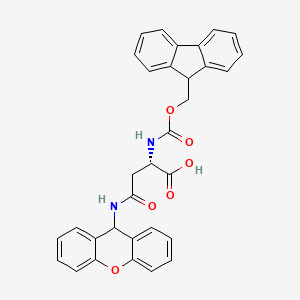
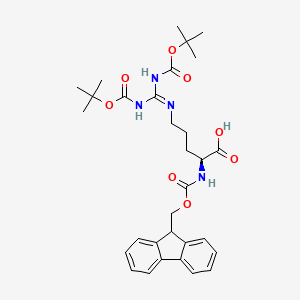
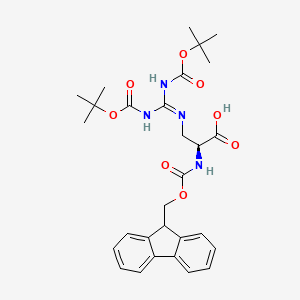
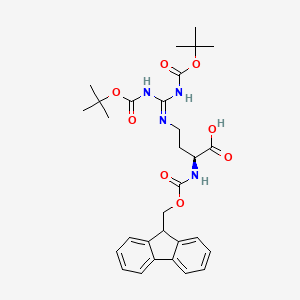
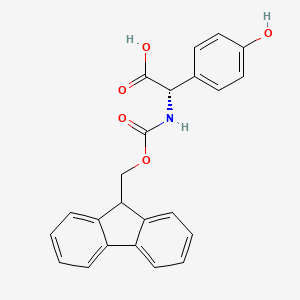
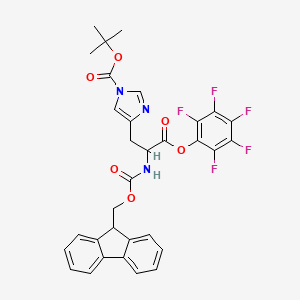
![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)
